molecular formula C21H36O3 B12308716 GlycidylLinoleate-d5

GlycidylLinoleate-d5

Cat. No.: B12308716
M. Wt: 336.5 g/mol
InChI Key: LOGTZDQTPQYKEN-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycidyl Linoleate-d5 (CAS RN: 1246834-15-0) is a deuterium-labeled analog of glycidyl linoleate, a glycidol ester derived from linoleic acid (C18:2). The compound features five deuterium atoms replacing hydrogen at specific positions, enhancing its utility in metabolic tracing and analytical studies. Its molecular formula is C21 2H5 H31 O3, with a molecular weight of 341.54 g/mol . It is slightly soluble in chloroform, ethyl acetate, and methanol and is typically stored at -70°C to maintain stability . Glycidyl Linoleate-d5 is primarily used in lipidomics, cancer research, and enzyme inhibition studies due to its role in lipid signaling pathways .

Properties

Molecular Formula

C21H36O3

Molecular Weight

336.5 g/mol

IUPAC Name

oxiran-2-ylmethyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C21H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h6-7,9-10,20H,2-5,8,11-19H2,1H3/b7-6+,10-9+

InChI Key

LOGTZDQTPQYKEN-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC1CO1

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycidyl linoleate-d5 typically involves the esterification of linoleic acid with glycidol, followed by deuterium labeling. The reaction conditions often include the use of catalysts and specific solvents to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of glycidyl linoleate-d5 involves large-scale esterification processes, often using automated systems to maintain consistency and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality glycidyl linoleate-d5 suitable for research purposes .

Chemical Reactions Analysis

Types of Reactions

Glycidyl linoleate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycidyl linoleate-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of glycidyl linoleate-d5 involves its incorporation into biological systems where it can be metabolized similarly to its non-deuterated counterpart. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The compound interacts with various enzymes and metabolic pathways, providing insights into lipid metabolism and related processes .

Comparison with Similar Compounds

Research Findings and Limitations

  • Stability Concerns: Glycidyl Linoleate-d5 degrades faster at temperatures above -20°C, whereas Linoleic Acid-d4 remains stable at -20°C .
  • Most data derive from structural analyses and application-specific protocols .

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